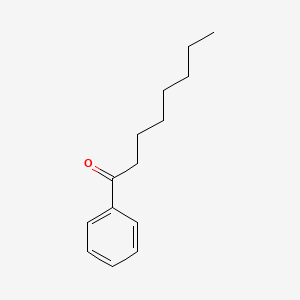
Octanophenone
Cat. No. B1677104
Key on ui cas rn:
1674-37-9
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434712B2
Procedure details


A 100 mL stainless steel Pan reactor was charged with azobisisobutyronitrile (AIBN, 0.231 g, 1.41 mmol), toluene (45 mL), 3-mercaptopropionic acid (3.40 g, 32.0 mmol), and octanophenone (526.2 mg) as an internal standard and was purged and pressure checked with nitrogen. The reactor was cooled with dry ice and the 3,3,3-trifluoropropene (3.1 g, 32.3 mmol) was condensed into the reactor. The ice bath was removed and the reactor heated to 60° C. and stirred for 27 hours. The internal yield of the reaction was determined to be 80% by use of the octanophenone internal standard. The pressure was released and the crude mixture removed from the reactor. The mixture was concentrated by rotary evaporation and 50 mL of 10% sodium hydroxide was added. The solution was washed with methyl tert-butylether (50 mL) then acidified to pH˜1 with 6 N hydrochloric acid. The product was extracted with 100 mL methyl tert-butylether, dried over magnesium sulfate (MgSO4), filtered, and concentrated to give the crude titled compound as an oil (5.34 g, 26.4 mmol, 83%, 87.5 area % on GC): 1H NMR (400 MHz, CDCl3) δ 2.83 (td, J=7.1, 0.9 Hz, 2H), 2.76-2.64 (m, 4H), 2.47-2.30 (m, 2H); 13C NMR (101 MHz, CDCl3) δ 177.68, 125.91 (q, J=277.1 Hz), 34.58 (q, J=28.8 Hz), 34.39, 26.63, 24.09 (q, J=3.3 Hz).; 19F NMR (376 MHz, CDCl3) δ −66.49.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One






Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[F:7][C:8]([F:12])([F:11])[CH:9]=[CH2:10]>N(C(C)(C)C#N)=NC(C)(C)C#N.C(C1C=CC=CC=1)(=O)CCCCCCC.C1(C)C=CC=CC=1>[F:7][C:8]([F:12])([F:11])[CH2:9][CH2:10][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5]
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
|
Name
|
|
|
Quantity
|
0.231 g
|
|
Type
|
catalyst
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
526.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(CCCCCCC)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=C)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 27 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was cooled with dry ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude mixture removed from the reactor
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated by rotary evaporation and 50 mL of 10% sodium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with methyl tert-butylether (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with 100 mL methyl tert-butylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
27 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CCSCCC(=O)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 26.4 mmol | |
| AMOUNT: MASS | 5.34 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
